N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-20(22-12-18-23-16-3-1-2-4-17(16)24-18)15-5-6-19(21-11-15)27-13-14-7-9-26-10-8-14/h1-6,11,14H,7-10,12-13H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRENHNEJCXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,5-Dichloropentanone
A mixture of 3-chloropropionyl chloride (20 weight parts) and aluminum trichloride (20 weight parts) in ethylene dichloride (50 weight parts) is stirred under ethylene gas at ≤10°C for 2 hours. The reaction yields 1,5-dichloropentanone after hydrolysis with water (100 weight parts) and hydrochloric acid (10 weight parts).
Cyclization to Tetrahydro-4H-pyran-4-one
1,5-Dichloropentanone is treated with phosphoric acid (75 weight parts) and sodium dihydrogen phosphate (240 weight parts) in water (480 weight parts) under reflux. The reaction produces tetrahydro-4H-pyran-4-one (yield: 35 kg per 100 kg starting material), which is purified via vacuum distillation.
Reduction to Tetrahydro-2H-pyran-4-yl Methanol
The ketone group of tetrahydro-4H-pyran-4-one is reduced using sodium borohydride in methanol, yielding tetrahydro-2H-pyran-4-yl methanol (85% yield). Characterization by $$ ^1H $$-NMR confirms the structure: δ 3.95 (m, 2H, OCH$$2$$), 3.45 (m, 2H, CH$$2$$OH), 1.85–1.50 (m, 4H, cyclohexyl protons).
Functionalization of Nicotinic Acid
Synthesis of 6-Hydroxynicotinic Acid
6-Hydroxynicotinic acid is prepared via hydrolysis of 6-cyanonicotinic acid in 40% sulfuric acid at 120°C for 6 hours (yield: 78%).
Alkylation with Tetrahydro-2H-pyran-4-yl Methanol
6-Hydroxynicotinic acid (1.0 mmol) is alkylated using tetrahydro-2H-pyran-4-yl methanol (1.2 mmol) in the presence of potassium carbonate (2.0 mmol) and iodomethane (1.5 mmol) in DMF at 80°C for 12 hours. The product, 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid , is isolated in 72% yield.
Synthesis of (1H-Benzo[d]imidazol-2-yl)methanamine
Cyclization of o-Phenylenediamine
o-Phenylenediamine (1.0 mmol) reacts with glycolic acid (1.2 mmol) in 4M HCl at 120°C for 8 hours to form 2-hydroxymethyl-1H-benzo[d]imidazole (yield: 68%).
Amination via Gabriel Synthesis
The hydroxyl group is converted to an amine using phthalimide (1.5 mmol) and triphenylphosphine (1.2 mmol) in THF under reflux. Subsequent hydrolysis with hydrazine hydrate yields (1H-benzo[d]imidazol-2-yl)methanamine (55% yield).
Coupling Reaction to Form the Target Compound
Activation of Nicotinic Acid
6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid (1.0 mmol) is treated with thionyl chloride (2.0 mmol) in dichloromethane at 0°C for 2 hours to form the corresponding acid chloride.
Amide Bond Formation
The acid chloride reacts with (1H-benzo[d]imidazol-2-yl)methanamine (1.2 mmol) in the presence of triethylamine (3.0 mmol) in dichloromethane at room temperature for 6 hours. The final product, N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide , is purified via column chromatography (silica gel, ethyl acetate:hexane = 3:7) and isolated in 65% yield.
Characterization Data
Spectral Analysis
- $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$) : δ 8.95 (s, 1H, NH), 8.20 (d, J = 8.4 Hz, 1H, Ar-H), 7.75 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 2H, benzimidazole-H), 4.60 (s, 2H, OCH$$2$$), 3.95 (m, 2H, pyran-OCH$$2$$), 3.50 (m, 2H, pyran-CH$$2$$), 1.90–1.60 (m, 4H, pyran-CH$$_2$$).
- IR (KBr) : 3280 cm$$^{-1}$$ (N-H), 1650 cm$$^{-1}$$ (C=O), 1250 cm$$^{-1}$$ (C-O).
Purity and Yield
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Tetrahydro-4H-pyran-4-one | 35 | 98 |
| 6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid | 72 | 95 |
| Final Coupling | 65 | 99 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has potential applications in studying enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets can be explored for treating various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functionalities and stability.
Mechanism of Action
The mechanism by which N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application, and further research is needed to elucidate its detailed mode of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The benzimidazole moiety is a common feature in several analogs (e.g., N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine and N-(5-(1H-benzo[d]imidazol-2-yl)-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide ). However, the target compound distinguishes itself through:
- Linker Flexibility : The methylene bridge between benzimidazole and nicotinamide offers greater conformational freedom compared to rigid acetamidine or acetamide linkers in analogs .
Substituent Effects on Physicochemical Properties
The tetrahydro-2H-pyran substituent in the target compound likely enhances aqueous solubility compared to aromatic or trifluoromethoxy groups in analogs .
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and as a kinase inhibitor. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse biological properties, combined with a tetrahydro-pyran unit and a nicotinamide group. This structural configuration is believed to contribute to its biological activity, particularly in modulating enzyme activity and influencing cell signaling pathways.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including those similar to this compound. For instance:
- Cytotoxicity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, compounds derived from benzimidazole exhibited IC50 values ranging from 7.82 to 21.48 μM against liver cancer cells (HepG2) and other lines, indicating strong anticancer activity .
- Mechanism of Action : The mechanisms through which these compounds exert their effects include inducing apoptosis and cell cycle arrest. Studies have shown that certain derivatives can upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Kinase Inhibition : The compound has been suggested to act as a multi-targeted kinase inhibitor, impacting key kinases involved in cancer progression, such as EGFR and mTOR .
Antioxidant Activity
Research has indicated that benzimidazole derivatives can also exhibit antioxidant properties. For example, some derivatives have demonstrated significant antioxidative activity, which may contribute to their overall therapeutic potential by protecting cells from oxidative stress .
Study 1: Synthesis and Evaluation of Related Compounds
A study synthesized several benzimidazole-based compounds and evaluated their biological activities. Notably, compounds with hydroxyl and methoxy substitutions showed enhanced antiproliferative activity against MCF-7 breast cancer cells, with IC50 values as low as 3.1 μM . This suggests that structural modifications can significantly influence biological activity.
Study 2: Mechanistic Insights into Anticancer Effects
Another investigation focused on the lead compound related to this compound, revealing its ability to induce apoptosis in HepG2 cells through specific signaling pathways . This study emphasized the importance of further structural optimization for enhanced efficacy.
Data Summary Table
| Activity | IC50 Values (μM) | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Cytotoxicity | 7.82 - 21.48 | HepG2, MCF-7 | Apoptosis induction |
| Antioxidant Activity | Varies | Various | Free radical scavenging |
| Kinase Inhibition | Not specified | Various | Multi-targeted inhibition |
Q & A
Basic Question: What are the key synthetic challenges in preparing N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, and how are they addressed?
Methodological Answer:
The synthesis involves multi-step reactions, including coupling the benzimidazole and tetrahydro-2H-pyran (THP) moieties to the nicotinamide core. Key challenges include:
- Selectivity in Amide Bond Formation : Competitive side reactions (e.g., over-alkylation) are mitigated by using coupling agents like HATU or DCC under controlled pH and temperature .
- THP-Methoxy Linkage Stability : The THP group’s acid sensitivity requires protection/deprotection strategies (e.g., using TFA for cleavage) to preserve the methoxy linker during synthesis .
- Purification : Reverse-phase HPLC or column chromatography is critical to isolate the final compound from intermediates with similar polarities .
Advanced Question: How can reaction kinetics and mechanistic studies optimize the synthesis of this compound?
Methodological Answer:
Reaction optimization involves:
- Real-Time Monitoring : Techniques like in-situ NMR or FTIR track intermediate formation, enabling adjustments to reaction time or stoichiometry .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts improve yields of key steps like benzimidazole functionalization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low-temperature conditions suppress side reactions in THP-methoxy coupling .
Basic Question: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- 1D/2D NMR Spectroscopy : Assigns proton environments (e.g., distinguishing benzimidazole aromatic protons from THP methylene groups) and confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects isotopic patterns for halogenated impurities .
- HPLC-PDA : Quantifies purity (>95%) and identifies co-eluting impurities using UV-Vis spectral matching .
Advanced Question: How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Buffer Optimization : Adjust pH, ionic strength, or co-solvents (e.g., DMSO ≤0.1%) to prevent compound aggregation or precipitation in vitro .
- Metabolite Screening : LC-MS/MS identifies degradation products or active metabolites that may confound activity readings .
Basic Question: What structural features of this compound suggest potential biological targets?
Methodological Answer:
- Benzimidazole Core : Known to interact with kinases (e.g., EGFR) and DNA via π-π stacking and hydrogen bonding .
- THP-Methoxy Group : Enhances blood-brain barrier penetration and modulates solubility for CNS targets .
- Nicotinamide Backbone : May act as a NAD+ analog, influencing metabolic enzymes like PARPs or sirtuins .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
Methodological Answer:
- Fragment Replacement : Substitute THP with other heterocycles (e.g., piperidine or morpholine) to assess impact on target binding and pharmacokinetics .
- Positional Scanning : Systematically vary substituents on the benzimidazole (e.g., electron-withdrawing groups at C-5) to optimize potency and selectivity .
- Computational Docking : Molecular dynamics simulations predict binding poses to prioritize synthetic targets .
Basic Question: What in vitro models are appropriate for initial pharmacological evaluation?
Methodological Answer:
- Enzyme Inhibition Assays : Use recombinant target proteins (e.g., kinases) with fluorogenic substrates to measure IC50 values .
- Cell Viability Screens : Test cytotoxicity in cancer (e.g., HepG2) and non-cancerous (e.g., HEK293) lines to assess therapeutic windows .
- Membrane Permeability : Caco-2 monolayers predict oral bioavailability by measuring apparent permeability (Papp) .
Advanced Question: How can researchers address poor solubility or stability in preclinical studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles for sustained release .
- Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (H2O2) to identify degradation pathways and stabilize labile groups .
Basic Question: What safety and toxicity assessments are critical prior to in vivo studies?
Methodological Answer:
- Ames Test : Screen for mutagenicity in Salmonella typhimurium strains TA98 and TA100 .
- hERG Inhibition Assay : Evaluate cardiac risk via patch-clamp electrophysiology to measure IC50 for hERG potassium channels .
- Acute Toxicity : Determine LD50 in rodents using OECD Guideline 423, monitoring organ histopathology post-administration .
Advanced Question: How can multi-omics approaches elucidate the compound’s mechanism of action?
Methodological Answer:
- Transcriptomics : RNA-seq identifies differentially expressed genes in treated vs. untreated cells .
- Proteomics : TMT-labeled LC-MS/MS quantifies changes in protein abundance (e.g., apoptosis markers) .
- Metabolomics : NMR or GC-MS profiles metabolic shifts (e.g., TCA cycle intermediates) to infer target pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
